molecular formula C9H11ClN2O B162781 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride CAS No. 131020-45-6

1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride

Cat. No.: B162781
CAS No.: 131020-45-6
M. Wt: 198.65 g/mol
InChI Key: DDNCJIBYSUKELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is a heterocyclic compound with a benzimidazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the carbonyl chloride functional group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride typically involves the reaction of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole with phosgene or other chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzimidazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).

    Oxidation: Oxidizing agent (H2O2), solvent (acetonitrile), temperature (0-25°C).

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    N-Oxides: Formed from oxidation reactions.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: It acts as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical transformations.

    1-Methyl-1H-benzimidazole-5-carbonyl chloride: Similar structure but without the tetrahydro ring, affecting its chemical and physical properties.

    4,5,6,7-Tetrahydro-1H-benzimidazole-5-carbonyl chloride: Lacks the methyl group, which can influence its reactivity and applications.

Uniqueness

1-Methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride is unique due to the combination of the benzimidazole core, tetrahydro ring, and carbonyl chloride functional group. This combination imparts specific reactivity and properties that make it valuable for various applications in research and industry.

Properties

CAS No.

131020-45-6

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carbonyl chloride

InChI

InChI=1S/C9H11ClN2O/c1-12-5-11-7-4-6(9(10)13)2-3-8(7)12/h5-6H,2-4H2,1H3

InChI Key

DDNCJIBYSUKELP-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1CCC(C2)C(=O)Cl

Canonical SMILES

CN1C=NC2=C1CCC(C2)C(=O)Cl

Synonyms

1H-Benzimidazole-5-carbonyl chloride, 4,5,6,7-tetrahydro-1-methyl- (9CI)

Origin of Product

United States

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